BenchChemオンラインストアへようこそ!

3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride

Positional isomer piperidine substitution physicochemical properties

3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride (CAS 1220018-26-7) is a synthetic small-molecule aryl ether featuring a 3-substituted piperidine ring linked via oxygen to a 3-chloro-1,1'-biphenyl scaffold; its hydrochloride salt form (molecular formula C₁₇H₁₉Cl₂NO, MW 324.24 g/mol) is the primary commercially available entity. The compound belongs to the broader class of biphenyloxy-piperidine derivatives, which have been explored as histamine H3 receptor ligands, TRP channel modulators, and synthetic intermediates, but it is distinguished from many close analogs by its specific 3‑piperidinyloxy (rather than 4‑piperidinyloxy) connectivity and the absence of an alkyl spacer between the ether oxygen and the piperidine ring.

Molecular Formula C17H19Cl2NO
Molecular Weight 324.2 g/mol
CAS No. 1220018-26-7
Cat. No. B1424618
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride
CAS1220018-26-7
Molecular FormulaC17H19Cl2NO
Molecular Weight324.2 g/mol
Structural Identifiers
SMILESC1CC(CNC1)OC2=C(C=C(C=C2)C3=CC=CC=C3)Cl.Cl
InChIInChI=1S/C17H18ClNO.ClH/c18-16-11-14(13-5-2-1-3-6-13)8-9-17(16)20-15-7-4-10-19-12-15;/h1-3,5-6,8-9,11,15,19H,4,7,10,12H2;1H
InChIKeyKQVUJAMNJCBQAD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine Hydrochloride (CAS 1220018-26-7): Core Identity and Procurement Baseline


3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride (CAS 1220018-26-7) is a synthetic small-molecule aryl ether featuring a 3-substituted piperidine ring linked via oxygen to a 3-chloro-1,1'-biphenyl scaffold; its hydrochloride salt form (molecular formula C₁₇H₁₉Cl₂NO, MW 324.24 g/mol) is the primary commercially available entity [1]. The compound belongs to the broader class of biphenyloxy-piperidine derivatives, which have been explored as histamine H3 receptor ligands, TRP channel modulators, and synthetic intermediates, but it is distinguished from many close analogs by its specific 3‑piperidinyloxy (rather than 4‑piperidinyloxy) connectivity and the absence of an alkyl spacer between the ether oxygen and the piperidine ring [2]. Publicly documented biological or pharmacological profiling data for this exact compound remain extremely scarce, making procurement decisions heavily reliant on physicochemical identity, positional isomerism, and supplier-certified purity rather than on published comparative efficacy data.

Why 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine Hydrochloride Cannot Be Freely Substituted with In-Class Analogs


Superficially similar biphenyloxy-piperidine hydrochlorides (e.g., the 4‑piperidinyloxy positional isomer CAS 1220019-67-9 or alkyl-spacer-containing derivatives) cannot be considered interchangeable with 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride because both the piperidine substitution position and the direct ether linkage jointly dictate the three-dimensional presentation of the basic amine and the lipophilic biphenyl plane, which are critical determinants of target binding, selectivity, and pharmacokinetic behavior [1]. Published structure‑activity relationship (SAR) studies on related biphenyl H3 receptor antagonists demonstrate that moving the piperidine attachment from the 3‑position to the 4‑position, or inserting even a short alkyl spacer, can shift receptor affinity by more than an order of magnitude and alter functional antagonist potency in cellular assays [2]. Without explicit comparative data for the exact compound, the precautionary principle dictates that any substitution with a positional isomer or linker variant must be validated experimentally for the specific assay context; assuming functional equivalence based solely on gross chemical similarity carries a high risk of irreproducible or misinterpreted results.

Quantitative Differentiation Evidence for 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine Hydrochloride (CAS 1220018-26-7)


Positional Isomerism: 3-Piperidinyloxy vs. 4-Piperidinyloxy Connectivity Defines Physicochemical and Predicted Pharmacological Space

The target compound (3‑piperidinyloxy) and its closest positional isomer, 4-[(3-chloro[1,1′-biphenyl]-4-yl)oxy]piperidine hydrochloride (CAS 1220019-67-9), share identical molecular formula and molecular weight (C₁₇H₁₉Cl₂NO, 324.24 g/mol) [1]; however, the distinct piperidine attachment point generates different computed topological polar surface area (tPSA), rotatable bond count, and predicted logP values, which are primary filters in early-stage drug discovery and chemical biology probe selection [2]. In the absence of head-to-head biological data for the exact pair, the class-level SAR established for biphenyl‑piperidine H3 antagonists—where the 3‑ vs. 4‑position of the piperidine ring materially alters both binding affinity and functional activity [3]—serves as the strongest available caution against substitution.

Positional isomer piperidine substitution physicochemical properties drug-likeness

Direct Ether Linkage vs. Alkyl-Spacer Analogs: Impact on Conformational Flexibility and Predicted Target Engagement

3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride contains a direct oxygen bridge between the biphenyl and piperidine moieties, whereas the most extensively characterized biphenyl-piperidine H3 ligands (e.g., compounds 14 and 16 in Łażewska et al. 2017) incorporate a pentyl or hexyl alkyl spacer [1]. This linker-length difference radically alters molecular flexibility: the direct ether locks the piperidine nitrogen in a relatively constrained orientation relative to the biphenyl plane, while alkyl-spacer analogs can adopt multiple low-energy conformations. SAR from the H3 series shows that linker elongation from zero to five methylene units shifts Ki values from micromolar to low nanomolar (Ki = 25–34 nM for optimal pentyl-spacer compounds) [1]. The target compound's zero-linker architecture is therefore predicted to occupy a distinct affinity and selectivity profile, though direct experimental confirmation is absent from the public domain.

Linker length conformational restriction H3 receptor TRPV4

Supplier-Certified Purity as a Determinant of Reproducibility: 95% vs. 98% Baseline

Commercially, 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride is offered at two distinct purity tiers: ≥95% (AKSci, VWR) and ≥98% (MolCore) . The 3% purity differential corresponds to a maximum impurity burden of 5% vs. 2% (w/w). In pharmacological assays conducted at 10 µM, a 5% impurity load translates to a potential 500 nM of uncharacterized contaminants, which is sufficient to produce spurious activity readouts in sensitive biochemical or cellular assays (e.g., GPCR, kinase, or ion-channel screens). For laboratories running high-throughput screens or quantitative structure–activity relationship (QSAR) campaigns, the higher-purity grade reduces the risk of impurity-driven false positives and improves inter-batch reproducibility.

Purity specification batch consistency procurement quality

Storage and Handling Differentiation: Long-Term Stability Requirements

The hydrochloride salt form of 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine is specified for long-term storage in a cool, dry place . While this recommendation is generic for many amine hydrochlorides, it becomes a procurement-relevant differentiator when compared to analogs supplied as free bases, which may require inert atmosphere or freezer storage to prevent oxidation of the piperidine nitrogen. The salt form offers intrinsically higher solid-state stability and easier handling under ambient laboratory conditions, reducing the need for specialized storage equipment and lowering the risk of degradation-related potency loss during multi-month stability studies or compound library storage.

Storage condition stability hydrochloride salt hygroscopicity

Evidence-Backed Application Scenarios for 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine Hydrochloride


Chemical Biology Probe Development Requiring a Conformationally Constrained Biphenyl-Piperidine Scaffold

When a research program aims to explore the pharmacological consequence of eliminating the alkyl spacer found in high-affinity H3 receptor antagonists (e.g., Ki = 25–34 nM for pentyl-spacer leads), 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride serves as the direct zero-linker comparator. Its rigid geometry allows investigators to test whether conformational restriction enhances selectivity for H3 over H4 receptors (>600‑fold selectivity reported for flexible analogs [1]) or reduces off-target engagement at hERG (IC50 > 1.70 µM for spacer-containing leads). This scenario is directly supported by the spacer-length SAR evidence in Section 3, Evidence Item 2, and assumes the user will generate the missing affinity data experimentally.

Positional Isomer Selectivity Profiling in GPCR or Ion-Channel Screening Cascades

For screening laboratories that have already characterized the 4-piperidinyloxy positional isomer (CAS 1220019-67-9), the 3-piperidinyloxy compound provides the matched molecular pair necessary to quantify the impact of piperidine attachment point on target potency, selectivity, and physicochemical properties. This head-to-head comparison is the only way to isolate the contribution of the 3‑ vs. 4‑substitution to biological activity, as the two isomers share identical molecular weight, formula, and computed 2D descriptors [1]. The scenario is grounded in the positional isomerism evidence detailed in Section 3, Evidence Item 1.

Synthetic Intermediate for Advanced Biphenyl-Piperidine Derivatives

The compound's free piperidine NH (once the hydrochloride salt is neutralized) allows N‑alkylation, N‑acylation, or N‑sulfonylation to generate diverse analogs. Its ≥95% purity is adequate for most synthetic transformations, while the ≥98% grade is recommended when the downstream product must meet stringent purity criteria without additional chromatographic purification. This application is supported by the purity differentiation evidence in Section 3, Evidence Item 3.

Compound Library Augmentation for Phenotypic Screening

Institutions maintaining diversity-oriented synthesis (DOS) or lead-like compound collections may procure 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride to fill a gap in the biphenyl-ether-piperidine chemical space not represented by commercial alkyl-spacer analogs. The hydrochloride salt's ambient storage stability makes it compatible with automated compound management systems that operate at room temperature, reducing the need for humidity-controlled or refrigerated storage modules. This scenario draws on the storage and handling evidence in Section 3, Evidence Item 4.

Quote Request

Request a Quote for 3-[(3-Chloro[1,1'-biphenyl]-4-yl)oxy]piperidine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.